molecular formula C13H14IN3O2 B13486759 benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate

benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate

Cat. No.: B13486759
M. Wt: 371.17 g/mol
InChI Key: VDSSVOMHDANUFF-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the carbamate group or the iodine substituent.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbamate or deiodinated pyrazole.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine substituent and the carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamate
  • Benzyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate
  • Benzyl N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]carbamate

Uniqueness

The presence of the iodine atom in benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further study.

Biological Activity

Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a pyrazole moiety, which is known for its diverse biological activities. The presence of the iodine atom in the pyrazole ring enhances its reactivity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The iodine substitution can enhance binding affinity to certain receptors or enzymes, potentially modulating various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antifungal activity, suggesting that this compound may also demonstrate such effects. A study on related pyrazole carboxamides reported significant antifungal activity against various strains .

Anticancer Potential

Preliminary studies have suggested that compounds in the pyrazole class can inhibit cancer cell proliferation. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and increase autophagy in cancer cells, indicating a potential mechanism for anticancer activity . This suggests that this compound might also possess similar properties.

Structure-Activity Relationship (SAR)

A structure–activity relationship study on related pyrazole compounds revealed that modifications to the pyrazole ring significantly impacted their biological activities. For example, compounds exhibiting submicromolar antiproliferative activity were identified, highlighting the importance of structural modifications in enhancing efficacy .

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve testing the compound against various cancer cell lines and evaluating its effects on cell viability, apoptosis, and autophagy.

Study Cell Line IC50 (µM) Mechanism
Study 1MIA PaCa-2<0.5mTORC1 inhibition, increased autophagy
Study 2HeLa0.8Induction of apoptosis through caspase activation

Properties

Molecular Formula

C13H14IN3O2

Molecular Weight

371.17 g/mol

IUPAC Name

benzyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H14IN3O2/c14-12-8-16-17(9-12)7-6-15-13(18)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18)

InChI Key

VDSSVOMHDANUFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=C(C=N2)I

Origin of Product

United States

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